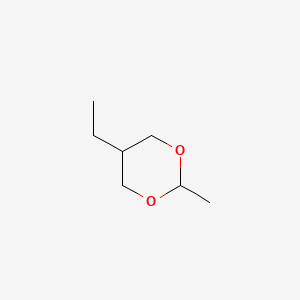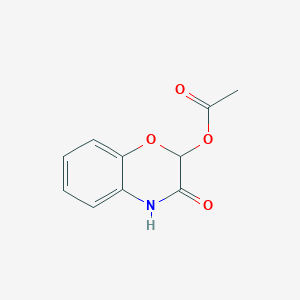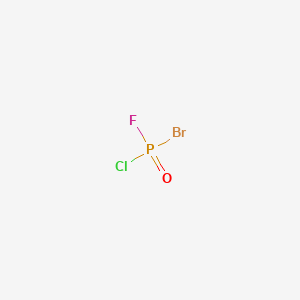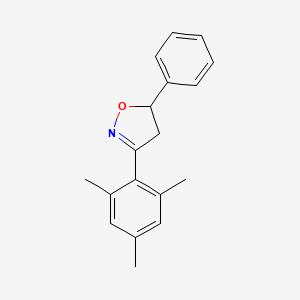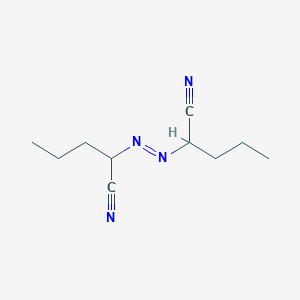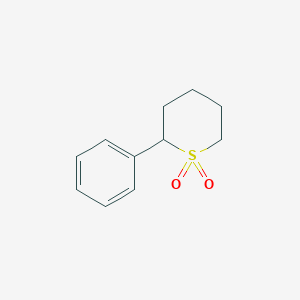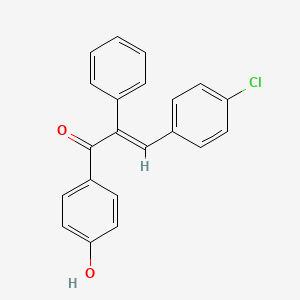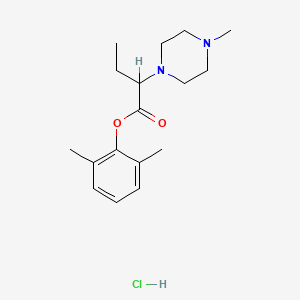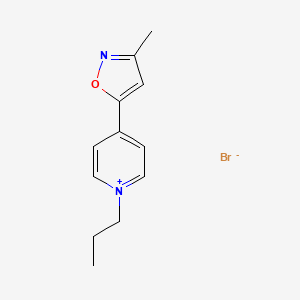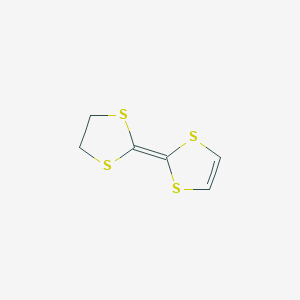
1,3-Dithiole, 2-(1,3-dithiolan-2-ylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dithiole, 2-(1,3-dithiolan-2-ylidene)- is a sulfur-containing heterocyclic compound It is characterized by the presence of two sulfur atoms in a five-membered ring structure, which imparts unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dithiole, 2-(1,3-dithiolan-2-ylidene)- can be synthesized through several methods. One common approach involves the reaction of disodium alk-1-ene-1,1-dithiolates with 1,2-dichloroalkanes. This reaction typically occurs in a one-pot mode, providing a convenient and efficient synthesis route . Another method involves the use of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst .
Industrial Production Methods
Industrial production of 1,3-Dithiole, 2-(1,3-dithiolan-2-ylidene)- often involves large-scale synthesis using similar methods as described above. The choice of catalyst and reaction conditions can be optimized to maximize yield and purity. For example, the use of yttrium triflate as a catalyst has been shown to be highly effective in producing high yields of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dithiole, 2-(1,3-dithiolan-2-ylidene)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of sulfur atoms, which can participate in multiple bonding and electron transfer processes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophiles like alkyl halides (R-X) and acyl chlorides (RCOCl) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions typically produce thiols or thioethers .
Applications De Recherche Scientifique
1,3-Dithiole, 2-(1,3-dithiolan-2-ylidene)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,3-Dithiole, 2-(1,3-dithiolan-2-ylidene)- involves its ability to participate in electron transfer processes. The sulfur atoms in the compound can form stable radicals, which can interact with various molecular targets. This interaction can lead to the formation of new chemical bonds or the disruption of existing ones, depending on the specific reaction conditions .
Comparaison Avec Des Composés Similaires
1,3-Dithiole, 2-(1,3-dithiolan-2-ylidene)- can be compared with other sulfur-containing heterocycles, such as:
1,3-Dithianes: These compounds have a similar structure but differ in the number of sulfur atoms and their positioning within the ring.
1,3-Dithiolanes: These are closely related to 1,3-dithiole compounds but have different reactivity and stability profiles.
Dithiocarboxylates: These compounds share some chemical properties with 1,3-dithiole, 2-(1,3-dithiolan-2-ylidene)- but have distinct applications and reactivity patterns.
The uniqueness of 1,3-Dithiole, 2-(1,3-dithiolan-2-ylidene)- lies in its specific electronic properties and the ability to form stable radicals, which makes it particularly useful in the synthesis of complex organic molecules and materials with unique electronic properties .
Propriétés
Numéro CAS |
23625-38-9 |
|---|---|
Formule moléculaire |
C6H6S4 |
Poids moléculaire |
206.4 g/mol |
Nom IUPAC |
2-(1,3-dithiolan-2-ylidene)-1,3-dithiole |
InChI |
InChI=1S/C6H6S4/c1-2-8-5(7-1)6-9-3-4-10-6/h1-2H,3-4H2 |
Clé InChI |
SUFSWPWGXYZWOB-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(=C2SC=CS2)S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-hydroxy-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione](/img/structure/B14703958.png)
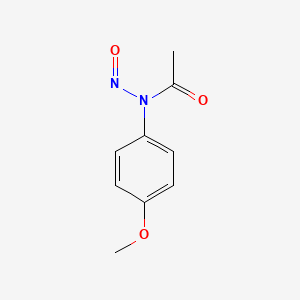
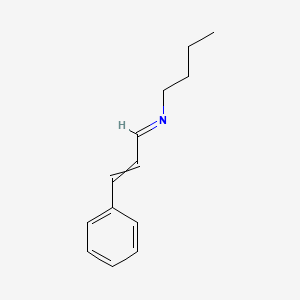
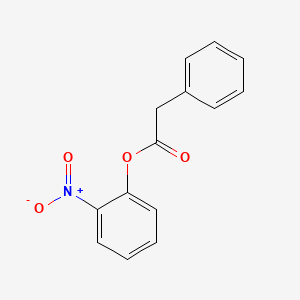
![1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14703973.png)
